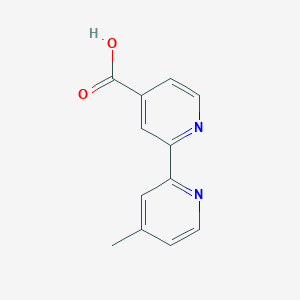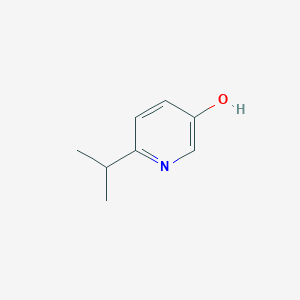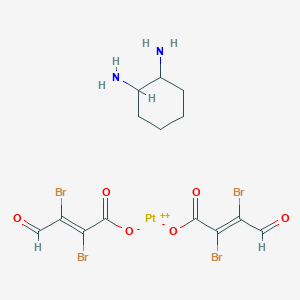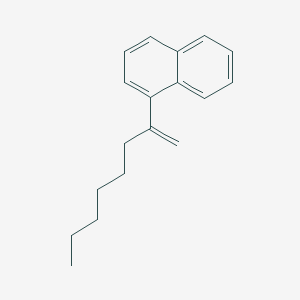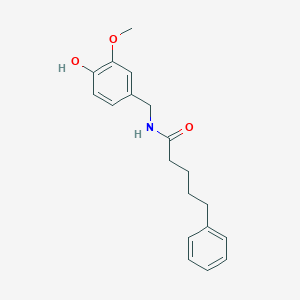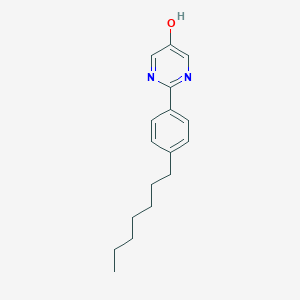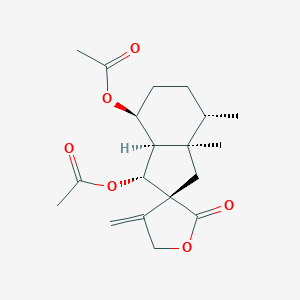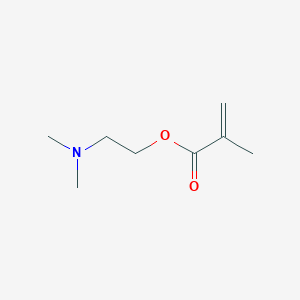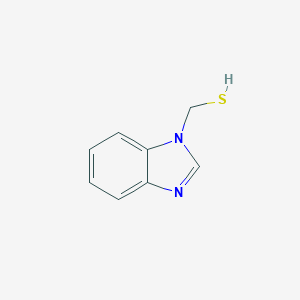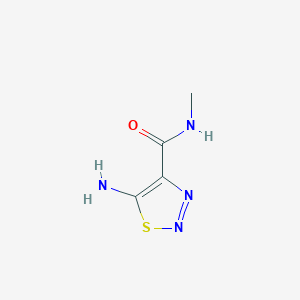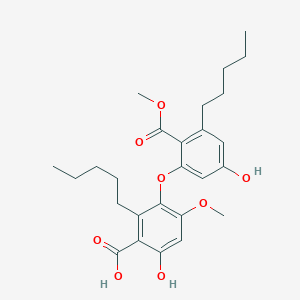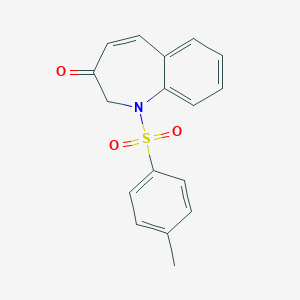
1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one, also known as MSB, is a chemical compound with potential therapeutic applications in various fields. It belongs to the class of benzazepine derivatives and has been studied extensively for its pharmacological properties.
Mecanismo De Acción
The mechanism of action of 1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one is still under investigation, but it is believed to involve the modulation of specific signaling pathways and the inhibition of enzymes involved in various cellular processes. 1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one has been shown to target the PI3K/AKT/mTOR signaling pathway, which is involved in cell growth and survival. 1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one has also been found to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Efectos Bioquímicos Y Fisiológicos
1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one has been shown to have various biochemical and physiological effects, depending on the specific research application. In cancer research, 1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one has been found to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, 1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, 1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one has been found to modulate the activity of neurotransmitters and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one has several advantages for lab experiments, including its high yield and purity, its availability for further research, and its potential therapeutic applications in various fields. However, there are also limitations to using 1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one in lab experiments, including its potential toxicity and the need for further investigation into its mechanism of action.
Direcciones Futuras
There are several future directions for 1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one research, including its potential use in combination therapies for cancer and inflammation, its potential use in the treatment of neurological disorders, and its potential use as a diagnostic tool for specific diseases. Further investigation is needed to fully understand the mechanism of action of 1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one and its potential therapeutic applications in various fields.
Conclusion:
In conclusion, 1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one is a promising chemical compound with potential therapeutic applications in various fields. Its synthesis method has been optimized and validated, making it readily available for further research. 1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one has been shown to have various biochemical and physiological effects, depending on the specific research application. While there are limitations to using 1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one in lab experiments, there are also several future directions for 1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one research, making it an exciting area of study for scientific research.
Métodos De Síntesis
The synthesis of 1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one involves the reaction of 4-methylbenzenesulfonyl chloride with 3-aminobenzophenone in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain 1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one in a high yield and purity. This synthesis method has been optimized and validated in various studies, making 1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one readily available for further research.
Aplicaciones Científicas De Investigación
1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one has been studied extensively for its potential therapeutic applications in various fields, including cancer, inflammation, and neurological disorders. In cancer research, 1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways. In inflammation research, 1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one has been found to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, 1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one has been shown to modulate the activity of neurotransmitters and improve cognitive function.
Propiedades
Número CAS |
19673-37-1 |
|---|---|
Nombre del producto |
1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one |
Fórmula molecular |
C17H15NO3S |
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one |
InChI |
InChI=1S/C17H15NO3S/c1-13-6-10-16(11-7-13)22(20,21)18-12-15(19)9-8-14-4-2-3-5-17(14)18/h2-11H,12H2,1H3 |
Clave InChI |
DTJAFLGZMHVOPH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(=O)C=CC3=CC=CC=C32 |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(=O)C=CC3=CC=CC=C32 |
Sinónimos |
1-[(4-Methylphenyl)sulfonyl]-1H-1-benzazepin-3(2H)-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



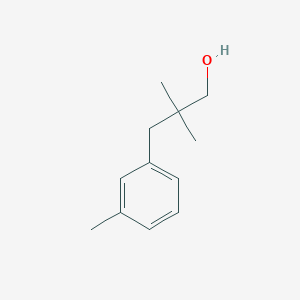
![2-(4-(tert-Butyl)phenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B26349.png)
